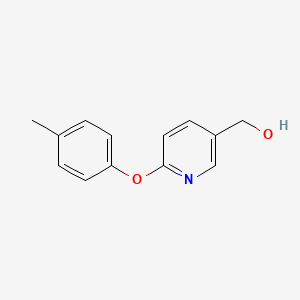

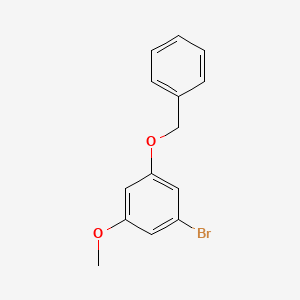

![molecular formula C13H13NO3 B6331361 [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% CAS No. 1160430-79-4](/img/structure/B6331361.png)

[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%

Vue d'ensemble

Description

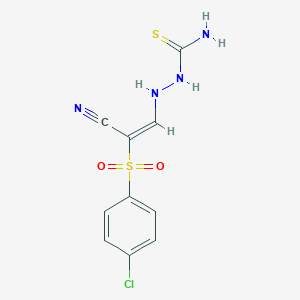

“[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol” is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25346 . It’s a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to have a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridin-3-yl group attached to a methoxy-phenoxy group via a methanol linkage . Pyridazinone, a derivative of pyridazine, belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .Applications De Recherche Scientifique

Organic Electronics

6-(4-methoxyphenoxy)-3-Pyridinemethanol: is utilized in the synthesis of D–π–A–D conjugated chromophores . These chromophores are integral to organic electronic devices such as light-emitting diodes (LEDs) , field-effect transistors , and electrochromic devices . The compound’s ability to form readily functionalizable heterocycles makes it a valuable starting material for creating materials that can significantly alter our electronic landscape.

Optical and Electrochemical Properties

The compound is involved in creating new electroactive asymmetrical chalcones and pyrimidines, which exhibit positive and negative solvatochromism . This property is crucial for understanding the interaction of these molecules with solvents, which can be applied in the development of color-changing materials and sensors .

Kinetic Studies

In kinetic research, 6-(4-methoxyphenoxy)-3-Pyridinemethanol is used to study reactions with secondary alicyclic amines. This application is important for understanding reaction mechanisms and developing new synthetic pathways.

Synthesis of Ligands

The compound serves as a precursor in the synthesis of N4O3 amine phenol ligands . These ligands are then used to form complexes with lanthanide ions, which have applications in catalysis and materials science .

Heterocyclic Steroid Synthesis

It is also used in the synthesis of heterocyclic steroids, such as 1-(m-methoxyphenoxy)-pent-3,4-diene . These steroids have potential applications in pharmaceuticals and bioactive molecule development .

Dermatological Applications

As a potent inhibitor of melanin production, this compound has potential use as a skin whitening agent . Its application in dermatology could lead to the development of new treatments for hyperpigmentation disorders.

Coordination Chemistry

6-(4-methoxyphenoxy)-3-Pyridinemethanol: acts as a ligand for Group 13 metal ions. This application is significant in the field of coordination chemistry , where it can help in the synthesis of new metal-organic frameworks (MOFs) and coordination compounds.

Reference Standard in Pharmacological Studies

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-(4-methoxyphenoxy)-3-Pyridinemethanol is the peroxisome proliferator-activated receptor (PPAR)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily that controls hepatic lipid flux and improves plasma lipid profiles . It is predominantly expressed in the liver and serves as a molecular target for hypolipidaemic fibrate drugs .

Mode of Action

6-(4-methoxyphenoxy)-3-Pyridinemethanol acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Biochemical Pathways

The compound affects the biochemical pathways involved in lipid metabolism . By binding to PPAR-α, it regulates the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism . This leads to downstream effects such as the reduction of plasma triglyceride levels and the increase of high-density lipoprotein cholesterol levels .

Result of Action

The result of the action of 6-(4-methoxyphenoxy)-3-Pyridinemethanol is the modulation of lipid metabolism, leading to decreased plasma triglyceride levels and increased high-density lipoprotein cholesterol levels . This can have beneficial effects in the treatment of conditions such as hyperlipidaemia .

Propriétés

IUPAC Name |

[6-(4-methoxyphenoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-11-3-5-12(6-4-11)17-13-7-2-10(9-15)8-14-13/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDAXZFCHLYFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277774 | |

| Record name | 6-(4-Methoxyphenoxy)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxyphenoxy)-3-Pyridinemethanol | |

CAS RN |

1160430-79-4 | |

| Record name | 6-(4-Methoxyphenoxy)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160430-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Methoxyphenoxy)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)

![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)

![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)